molecular formula C20H18N2O3S B280289 ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate

ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate

Cat. No. B280289
M. Wt: 366.4 g/mol
InChI Key: HSURQNIXGHCVFQ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate, also known as EMAOT, is a chemical compound that belongs to the class of thiophene derivatives. EMAOT has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has also been investigated for its antimicrobial and antifungal properties, which could be useful in the development of new antibiotics.

Mechanism of Action

The mechanism of action of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has several advantages as a compound for scientific research. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate also has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate. One area of focus could be the development of more water-soluble derivatives of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate, which could improve its bioavailability and efficacy in vivo. Another area of research could be the investigation of the potential of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate as a chemopreventive agent, particularly in the context of cancer. Finally, further studies could be conducted to elucidate the mechanism of action of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate and its potential targets in the body.
Conclusion
In conclusion, ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate is a promising compound for scientific research with potential applications in medicinal chemistry and drug discovery. Its potent anti-inflammatory, antioxidant, and neuroprotective activities make it a valuable candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-methylaniline with ethyl acetoacetate, followed by cyclization with 2-thiophenecarboxaldehyde and pyridine-3-carboxaldehyde. The final product is obtained through esterification with ethanol. The synthesis of ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate has been optimized for high yields and purity, making it a valuable compound for scientific research.

properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl (5E)-2-(4-methylanilino)-4-oxo-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate

InChI

InChI=1S/C20H18N2O3S/c1-3-25-20(24)17-18(23)16(11-14-5-4-10-21-12-14)26-19(17)22-15-8-6-13(2)7-9-15/h4-12,22H,3H2,1-2H3/b16-11+

InChI Key

HSURQNIXGHCVFQ-LFIBNONCSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C/C2=CN=CC=C2)/C1=O)NC3=CC=C(C=C3)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CN=CC=C2)C1=O)NC3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CN=CC=C2)C1=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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